molecular formula C15H13NO2 B14249861 4-(5-Phenyl-1,2-oxazolidin-3-ylidene)cyclohexa-2,5-dien-1-one CAS No. 207297-09-4

4-(5-Phenyl-1,2-oxazolidin-3-ylidene)cyclohexa-2,5-dien-1-one

Cat. No.: B14249861
CAS No.: 207297-09-4
M. Wt: 239.27 g/mol
InChI Key: YWIJFRFGHPJMIW-UHFFFAOYSA-N
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Description

4-(5-Phenyl-1,2-oxazolidin-3-ylidene)cyclohexa-2,5-dien-1-one is a complex organic compound featuring a unique structure that combines an oxazolidine ring with a phenyl group and a cyclohexa-2,5-dien-1-one moiety

Preparation Methods

The synthesis of 4-(5-Phenyl-1,2-oxazolidin-3-ylidene)cyclohexa-2,5-dien-1-one typically involves the reaction of a phenyl-substituted oxazolidine with a cyclohexa-2,5-dien-1-one derivative. The reaction conditions often require the use of a strong base, such as sodium hydride, in an aprotic solvent like dimethylformamide (DMF). The reaction is usually carried out under an inert atmosphere to prevent oxidation .

Chemical Reactions Analysis

4-(5-Phenyl-1,2-oxazolidin-3-ylidene)cyclohexa-2,5-dien-1-one undergoes various chemical reactions, including:

Scientific Research Applications

This compound has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-(5-Phenyl-1,2-oxazolidin-3-ylidene)cyclohexa-2,5-dien-1-one is not fully understood. it is believed to interact with various molecular targets, including enzymes and receptors, through its oxazolidine and phenyl groups. These interactions can lead to the inhibition of enzyme activity or modulation of receptor function, which may account for its observed biological effects .

Comparison with Similar Compounds

Similar compounds include:

The uniqueness of 4-(5-Phenyl-1,2-oxazolidin-3-ylidene)cyclohexa-2,5-dien-1-one lies in its specific combination of functional groups, which confer distinct reactivity and potential for diverse applications.

Properties

CAS No.

207297-09-4

Molecular Formula

C15H13NO2

Molecular Weight

239.27 g/mol

IUPAC Name

4-(5-phenyl-4,5-dihydro-1,2-oxazol-3-yl)phenol

InChI

InChI=1S/C15H13NO2/c17-13-8-6-11(7-9-13)14-10-15(18-16-14)12-4-2-1-3-5-12/h1-9,15,17H,10H2

InChI Key

YWIJFRFGHPJMIW-UHFFFAOYSA-N

Canonical SMILES

C1C(ON=C1C2=CC=C(C=C2)O)C3=CC=CC=C3

Origin of Product

United States

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